N-(furan-2-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
Description
N-[(FURAN-2-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structure, which combines a furan ring with a cyclohepta[b]indole scaffold, making it a promising candidate for various scientific research applications.
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c22-19(20-12-14-5-4-10-23-14)13-8-9-18-16(11-13)15-6-2-1-3-7-17(15)21-18/h4-5,8-11,21H,1-3,6-7,12H2,(H,20,22) |
InChI Key |
LMRISDUWGDMSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(FURAN-2-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps :
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Indole Synthesis: The indole scaffold is typically synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The furan and indole moieties are then coupled using a suitable linker, such as a carboxamide group, under specific reaction conditions.
Cyclization: The final step involves the cyclization of the coupled intermediate to form the cyclohepta[b]indole structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.
Chemical Reactions Analysis
N-[(FURAN-2-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or indole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE has a wide range of scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
N-[(FURAN-2-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE can be compared with other similar compounds, such as :
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound has a similar structure but lacks the cyclohepta[b]indole scaffold, making it less complex.
N-(Furan-2-ylmethyl)-1H-indole-2-carboxamide: Similar to the previous compound but with a different position of the carboxamide group.
N-(Furan-2-ylmethyl)-5H-indole-2-carboxamide: This compound has a simpler indole structure without the cyclohepta ring.
The uniqueness of N-[(FURAN-2-YL)METHYL]-5H,6H,7H,8H,9H,10H-CYCLOHEPTA[B]INDOLE-2-CARBOXAMIDE lies in its complex structure, which combines the furan, indole, and cyclohepta[b]indole moieties, providing it with distinct chemical and biological properties.
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